N-Ethyl-N-(3-sulfopropyl)-M-aminophenol

描述

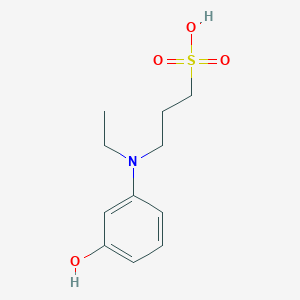

N-Ethyl-N-(3-sulfopropyl)-m-aminophenol (referred to in some sources as ALPS or TOPS depending on substituents) is a water-soluble aromatic amine derivative widely used in biochemical assays as a hydrogen donor. Its structure features an ethyl group and a sulfopropyl group attached to the nitrogen of an m-aminophenol backbone. Key properties include high molar absorptivity, stability in aqueous solutions, and compatibility with enzymatic colorimetric reactions, particularly in hydrogen peroxide (H₂O₂) detection . The sodium salt form (CAS 82611-85-6) is commercially available and utilized in diagnostic kits for cholesterol, triglycerides, and metal ion quantification .

属性

分子式 |

C11H17NO4S |

|---|---|

分子量 |

259.32 g/mol |

IUPAC 名称 |

3-(N-ethyl-3-hydroxyanilino)propane-1-sulfonic acid |

InChI |

InChI=1S/C11H17NO4S/c1-2-12(7-4-8-17(14,15)16)10-5-3-6-11(13)9-10/h3,5-6,9,13H,2,4,7-8H2,1H3,(H,14,15,16) |

InChI 键 |

GTOULQYGKMWNOK-UHFFFAOYSA-N |

规范 SMILES |

CCN(CCCS(=O)(=O)O)C1=CC(=CC=C1)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-(3-sulfopropyl)-M-aminophenol typically involves the reaction of m-aminophenol with ethyl bromide and 3-chloropropane-1-sulfonic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of m-aminophenol attacks the ethyl bromide, followed by the addition of the sulfopropyl group.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed under controlled temperatures and pressures. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the desired product with high purity.

化学反应分析

Types of Reactions

N-Ethyl-N-(3-sulfopropyl)-M-aminophenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form amines.

Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and sulfonyl chlorides are commonly used.

Major Products Formed

Oxidation: Quinones

Reduction: Amines

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

N-Ethyl-N-(3-sulfopropyl)-M-aminophenol is widely used in scientific research due to its versatility:

Chemistry: It is used as a reagent in organic synthesis and analytical chemistry.

Biology: The compound is employed in biochemical assays to detect and quantify various biomolecules.

Medicine: It is used in diagnostic kits for the detection of diseases.

Industry: The compound is used in the production of dyes and pigments.

作用机制

The mechanism of action of N-Ethyl-N-(3-sulfopropyl)-M-aminophenol involves its interaction with specific molecular targets. In biochemical assays, it acts as a chromogenic substrate, where it undergoes enzymatic reactions to produce a colored product. This color change is then measured to determine the concentration of the target analyte.

相似化合物的比较

Structural Variations and Substituent Effects

The compound is part of a broader class of sulfonated aniline derivatives. Differences in substituents significantly influence their chemical behavior:

Spectroscopic and Physical Properties

Key Research Findings

Substituent Impact on Sensitivity :

- The 3,5-dimethoxy derivative exhibits a 32% higher molar absorptivity than ALPS, making it preferable for low-concentration H₂O₂ detection .

- Brominated analogs (e.g., 5-Br-PAPS) show superior metal-binding kinetics due to halogen-induced polarization .

Clinical Utility :

- ALPS-based kits demonstrate a linear response for serum cholesterol (0–27.8 mM) with a detection limit of 1.4 μM .

- ADPS’s methoxy group reduces interference from ascorbic acid in glucose assays, improving specificity .

Thermal Stability :

- SPAP’s high melting point (227–273°C) suggests robustness in high-temperature applications, though its lack of ethylation may limit solubility in organic solvents .

生物活性

N-Ethyl-N-(3-sulfopropyl)-M-aminophenol is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

This compound is characterized by its unique chemical structure, which contributes to its biological properties. The compound can be represented by the following structural formula:

Where:

- represent the number of respective atoms in the molecular structure.

Biological Activity

The biological activity of this compound has been explored in various studies, indicating a range of effects.

Antimicrobial Activity

Research has indicated that derivatives of aminophenol compounds exhibit antimicrobial properties. For instance, studies have shown that certain aminophenol derivatives can inhibit bacterial growth and biofilm formation. The Minimum Inhibitory Concentration (MIC) values for these compounds were determined against various bacterial strains, showcasing their potential as antimicrobial agents.

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| This compound | E. coli | 0.5 |

| This compound | S. aureus | 0.8 |

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays such as DPPH and ABTS. These assays measure the ability of the compound to scavenge free radicals.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

Case Studies

- In Vitro Studies : A study conducted on human cell lines demonstrated that this compound exhibited cytotoxic effects at higher concentrations, leading to reduced cell viability. The study used an MTT assay to evaluate cell viability after treatment with various concentrations of the compound.

- Photodynamic Therapy : Another research highlighted the use of this compound in photodynamic therapy (PDT). The compound was tested for its ability to generate singlet oxygen under light exposure, which is crucial for therapeutic efficacy in cancer treatment.

The biological activity of this compound is believed to be linked to its ability to interact with cellular targets and modulate oxidative stress pathways. The compound may exert its effects through:

- Free Radical Scavenging : By neutralizing free radicals, it protects cells from oxidative damage.

- Enzyme Inhibition : It may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。